

Application Note: Electrophilic Functionalization of 1-(3-Hydroxypropyl)piperidin-2-one

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Compound of Interest

Compound Name:	1-(3-Hydroxypropyl)piperidin-2-one
CAS No.:	71533-22-7
Cat. No.:	B2944897

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Introduction & Reactivity Profile

1-(3-Hydroxypropyl)piperidin-2-one is a bifunctional heterocyclic intermediate containing a primary alcohol and a lactam (cyclic amide). Its utility in medicinal chemistry stems from its ability to serve as a robust, polar linker or a "warhead" precursor.[1]

Chemoselectivity Landscape

When reacting with electrophiles, the molecule presents two distinct nucleophilic sites depending on the reaction conditions:

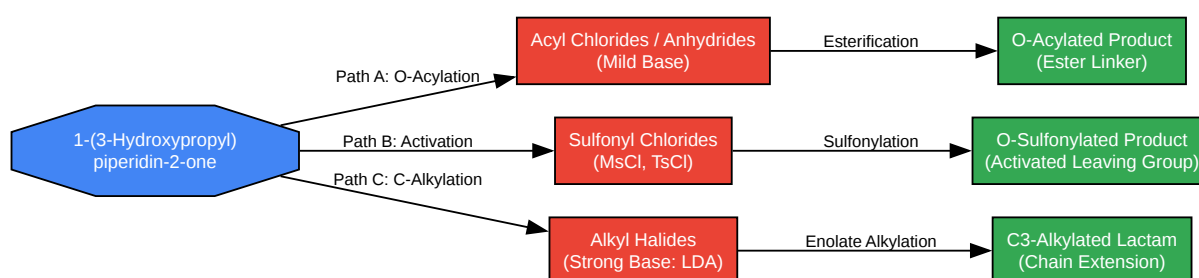
- **Primary Alcohol (-OH):** The kinetic nucleophile.[1] Under neutral or mild basic conditions (e.g., EtN, NaH), electrophiles react exclusively here to form esters, ethers, or sulfonates.[1]
- **Alpha-Carbon (C-3):** The thermodynamic nucleophile (via enolate).[1] Under strong basic conditions (e.g., LDA, LiHMDS at -78°C), the lactam enolate is generated, allowing C-C bond

formation with alkyl halides or aldehydes.[1]

Note: The lactam nitrogen (N-1) is non-nucleophilic due to resonance stabilization with the carbonyl.

Visualizing the Reaction Pathways

The following diagram outlines the divergent synthesis pathways based on the choice of electrophile and activation strategy.



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Figure 1: Divergent reactivity map showing O-functionalization (Path A/B) vs. C-functionalization (Path C).[1]

Experimental Protocols

Protocol A: O-Functionalization (Synthesis of Ester Linkers)

Objective: To couple the primary alcohol with an acyl chloride or anhydride, creating an ester linkage commonly used in prodrug synthesis.[1]

Mechanism: Nucleophilic acyl substitution.[1] Key Electrophiles: Acetyl chloride, Benzoyl chloride, Boc-amino acid anhydrides.[1]

Materials

- **1-(3-Hydroxypropyl)piperidin-2-one** (1.0 equiv)

- Electrophile: Benzoyl chloride (1.1 equiv)[1]
- Base: Triethylamine (Et
N) (1.5 equiv)[1]
- Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
- Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Procedure

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.
- Dissolution: Add **1-(3-Hydroxypropyl)piperidin-2-one** (10 mmol) and DCM (30 mL). Stir until fully dissolved.
- Base Addition: Add Et
N (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.
- Electrophile Addition: Add Benzoyl chloride (11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]
- Workup:
 - Quench with saturated NH
Cl solution (20 mL).
 - Extract aqueous layer with DCM (2 x 20 mL).[1]
 - Wash combined organics with Brine, dry over Na
SO
, and concentrate in vacuo.[1]

- Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Expected Yield: 85–95% Troubleshooting: If conversion is slow, ensure DCM is anhydrous; water competes with the alcohol for the acyl chloride.^[1]

Protocol B: O-Activation (Conversion to Leaving Group)

Objective: To convert the hydroxyl group into a Mesylate (OMs) or Tosylate (OTs), enabling subsequent nucleophilic substitution (e.g., by amines or azides).^[1]

Mechanism: Sulfonation.^[1] Key Electrophiles: Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl).^[1]

Materials

- **1-(3-Hydroxypropyl)piperidin-2-one** (1.0 equiv)
- Electrophile: MsCl (1.2 equiv)^[1]
- Base: Diisopropylethylamine (DIPEA) (1.5 equiv)^{[1][2]}
- Solvent: DCM or THF (Anhydrous)^[1]

Step-by-Step Procedure

- Setup: Charge a dry flask with starting material (10 mmol) and DCM (40 mL) under nitrogen.
- Cooling: Cool to -10°C (Ice/Salt bath) to prevent side reactions.
- Addition: Add DIPEA (15 mmol). Then, add MsCl (12 mmol) dropwise via syringe.^[1]
- Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
- Workup: Wash with cold 1M HCl (to remove excess amine), then saturated NaHCO₃. Dry and concentrate.
- Storage: The mesylate is thermally unstable; use immediately in the next step or store at -20°C.

Critical Insight: Do not heat the reaction. Higher temperatures can induce elimination of the mesylate to form the alkene (N-allyl product).

Protocol C: C-Functionalization (Alpha-Alkylation)

Objective: To introduce a carbon substituent at the C-3 position of the lactam ring. This requires "masking" the alcohol or using 2 equivalents of base.[1]

Mechanism: Enolate alkylation.[1] Key Electrophiles: Methyl iodide, Benzyl bromide.[1]

Materials

- **1-(3-Hydroxypropyl)piperidin-2-one** (1.0 equiv)
- Base: Lithium Diisopropylamide (LDA) (2.2 equiv)[1]
 - Note: 1st equiv deprotonates the OH; 2nd equiv forms the enolate.
- Electrophile: Benzyl bromide (1.1 equiv)[1]
- Solvent: THF (Anhydrous)[1]

Step-by-Step Procedure

- Enolate Formation:
 - Cool anhydrous THF (20 mL) to -78°C.
 - Add LDA (2.2 equiv) solution.
 - Add **1-(3-Hydroxypropyl)piperidin-2-one** (5 mmol) dissolved in THF dropwise.
 - Stir at -78°C for 45 minutes to ensure complete dianion formation.
- Electrophile Addition:
 - Add Benzyl bromide (5.5 mmol) dropwise.[1]
- Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

- Quench: Carefully add saturated NH

Cl solution.[1]

- Workup: Extract with EtOAc. The product will be the C3-benzylated alcohol.

Data Summary Table:

Protocol	Reaction Site	Reagent Type	Key Condition	Major Product
A	Oxygen (OH)	Acyl Chloride	Mild Base, 0°C to RT	Ester
B	Oxygen (OH)	Sulfonyl Chloride	Cold (-10°C), DIPEA	Mesylate/Tosylate
C	Carbon (C-3)	Alkyl Halide	Strong Base (LDA), -78°C	C3-Alkyl Lactam

Applications in Drug Development[4]

- PROTAC Linkers: The hydroxypropyl chain is an ideal length for Proteolysis Targeting Chimera (PROTAC) linkers.[1] Protocol B (Mesylation) allows the attachment of an E3 ligase ligand at one end and a target protein ligand at the other.[1]
- Solubility Enhancement: The lactam moiety mimics the polarity of N-methylpyrrolidone (NMP) but is covalently attached, potentially improving the water solubility of lipophilic drugs attached via the ester linkage (Protocol A).
- Bicyclic Scaffolds: The mesylate formed in Protocol B can undergo intramolecular cyclization if a nucleophile is introduced at the C-3 position, yielding indolizidine-like bicyclic structures common in alkaloids.[1]

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